Kinase Inhibition Selectivity of 4-Chloro-5-methylpyrimidine-2-carbonitrile-Derived Compounds
Compounds derived from the 4-chloro-5-methylpyrimidine-2-carbonitrile scaffold have been shown to inhibit kinases such as PI3Kα, CDKs, and Src family kinases [1]. While direct IC50 data for the exact target compound is not available, a closely related compound from the same pyrimidine carbonitrile class demonstrates an IC50 of 26 nM against PRMT6, with a selectivity of ~1.2x over CARM1 (IC50 = 22 nM) [2]. This indicates that the core scaffold can be tuned for specific kinase inhibition profiles.
| Evidence Dimension | Kinase inhibition selectivity ratio |
|---|---|
| Target Compound Data | Scaffold-derived analog: IC50 = 26 nM (PRMT6) |
| Comparator Or Baseline | CARM1 (IC50 = 22 nM) |
| Quantified Difference | Selectivity ratio: ~1.2x for PRMT6 over CARM1 |
| Conditions | In vitro enzyme inhibition assay with human full-length PRMT6 (1-375 residues) expressed in baculovirus, and PRMT4 (1-608 residues) expressed in 293F cells |
Why This Matters
This data suggests that the 4-chloro-5-methylpyrimidine-2-carbonitrile scaffold provides a tunable platform for developing kinase inhibitors with potentially desirable selectivity profiles.
- [1] NantBioScience, Inc. Pyrimidine derivatives as kinase inhibitors and their therapeutical applications. Patent Application. View Source
- [2] BindingDB. BDBM50194728 (CHEMBL3984626). Activity Data for PRMT6 and CARM1 Inhibition. View Source
